L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
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Overview
Description
L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of five amino acids: L-isoleucine, L-serine, L-ornithine, and L-leucine, with a diaminomethylidene group attached to the ornithine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput production. Additionally, large-scale synthesis may involve solution-phase methods for certain steps to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The diaminomethylidene group can be reduced to form a primary amine.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction of the diaminomethylidene group may produce a peptide with a primary amine.
Scientific Research Applications
L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The diaminomethylidene group can form hydrogen bonds or ionic interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- L-Prolyl-L-phenylalanyl-L-phenylalanyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
- L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
Uniqueness
L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
819802-84-1 |
---|---|
Molecular Formula |
C21H41N7O6 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H41N7O6/c1-5-12(4)16(22)19(32)28-15(10-29)18(31)26-13(7-6-8-25-21(23)24)17(30)27-14(20(33)34)9-11(2)3/h11-16,29H,5-10,22H2,1-4H3,(H,26,31)(H,27,30)(H,28,32)(H,33,34)(H4,23,24,25)/t12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
CGXVSCJIJQOSNJ-QXKUPLGCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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